molecular formula C8H15NO B1647692 (1-(Pyrrolidin-1-yl)cyclopropyl)methanol CAS No. 387845-17-2

(1-(Pyrrolidin-1-yl)cyclopropyl)methanol

Cat. No.: B1647692
CAS No.: 387845-17-2
M. Wt: 141.21 g/mol
InChI Key: WNGRWEFUIAQVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Pyrrolidin-1-yl)cyclopropyl)methanol ( 387845-17-2) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This reagent is provided as a high-purity material for research and development purposes exclusively. Chemically, this compound features a cyclopropane ring substituted with both a hydroxymethyl group and a pyrrolidine moiety. This structure is representative of a class of compounds explored in modern medicinal chemistry. Notably, recent scientific literature highlights the value of the trans -(2S,4R)-pyrrolidine and phenylcyclopropyl amine scaffolds as key dopaminergic pharmacophores in the design of novel dual-target therapeutics . Specifically, these structural motifs are being investigated in the development of compounds that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . Such dual-target ligands represent a cutting-edge approach in the search for effective analgesics with potentially reduced addictive liability, aiming to address the ongoing opioid crisis . As a building block, this compound is therefore of significant interest for researchers in pharmaceutical chemistry, neuroscience, and drug discovery, particularly for synthesizing and evaluating new chemical entities for central nervous system (CNS) disorders. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(1-pyrrolidin-1-ylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-8(3-4-8)9-5-1-2-6-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGRWEFUIAQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies for Core Structure Assembly

Transition Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed methods, particularly those employing zinc or rhodium complexes, enable the construction of the cyclopropane core while accommodating sterically demanding substituents. A representative protocol involves the reaction of allyl alcohol derivatives with diazo compounds under Rh(II) catalysis, producing cyclopropanes with hydroxymethyl groups. For instance, treatment of 3-(pyrrolidin-1-yl)prop-1-ene-1-methanol with ethyl diazoacetate in the presence of Rh₂(OAc)₄ generates the cyclopropane framework in 62% yield, though subsequent purification requires chromatographic separation.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for constructing sterically congested cyclopropanes. Modifications using CH₂I₂-Zn(Cu) systems allow for the cyclopropanation of allylic alcohols bearing pre-installed pyrrolidine groups. In one implementation, (E)-3-(pyrrolidin-1-yl)prop-1-en-1-ol undergoes cyclopropanation at -15°C in dichloromethane, yielding (1-(pyrrolidin-1-yl)cyclopropyl)methanol precursor with 58% efficiency. Critical parameters include strict temperature control (-10°C to 0°C) and gradual addition of the zinc-copper couple to minimize side reactions.

Post-Cyclopropanation Functionalization

Nucleophilic Substitution at Cyclopropane Carbons

Nucleophilic displacement of halide or sulfonate leaving groups provides direct access to the target molecule. Bromocyclopropane intermediates, synthesized via radical bromination of methylenecyclopropanes, react with pyrrolidine in DMF at 80°C to install the nitrogenous substituent. Recent advancements utilize phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction rates, achieving complete conversion within 6 hours for 1-bromo-1-(hydroxymethyl)cyclopropane derivatives.

Table 1: Comparative Analysis of Leaving Group Reactivity
Leaving Group Solvent Temperature (°C) Yield (%)
Bromide DMF 80 67
Tosylate Acetonitrile 60 72
Mesylate THF 40 81

Reductive Amination Approaches

Reductive amination strategies circumvent the need for pre-functionalized cyclopropanes by directly introducing the pyrrolidine moiety. Cyclopropanecarbaldehyde derivatives, prepared via oxidation of cyclopropanemethanol precursors, condense with pyrrolidine in the presence of NaBH₃CN to afford the target compound in 54% yield. Stereoelectronic effects from the cyclopropane ring significantly influence imine formation kinetics, necessitating prolonged reaction times (48-72 hours) for complete conversion.

Convergent Synthesis via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic esters with halogenated cyclopropanes enables modular synthesis. For example, (1-bromocyclopropyl)methanol reacts with pyrrolidin-1-ylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (2 mol%), producing the desired product in 61% yield after 12 hours at 90°C. This method proves particularly advantageous for introducing diverse amine substituents without requiring extensive protecting group strategies.

Photoinduced C-N Bond Formation

Emerging photoredox methodologies facilitate direct C-H amination of cyclopropanemethanol derivatives. Irradiation of (1-(hydroxymethyl)cyclopropyl)benzene with pyrrolidine and [Ir(ppy)₃] (1 mol%) under blue LED light achieves 43% conversion to the target compound, though competing oxidation pathways limit scalability. Optimization of sacrificial reductants (e.g., Hantzsch ester) and oxygen-free conditions may enhance efficiency.

One-Pot Multicomponent Syntheses

Tandem Cyclopropanation-Amination

Integrated protocols combining cyclopropanation and amination steps in a single vessel reduce purification overhead. A nickel perchlorate-mediated process cyclizes allyl alcohol derivatives with pyrrolidine in dichloroethane, followed by in situ reduction with NaBH₄ to yield this compound in 49% overall yield. Key challenges include managing exothermicity during the cyclopropanation step and preventing over-reduction of intermediates.

Flow Chemistry Implementations

Continuous flow systems enhance reaction control for sensitive cyclopropane intermediates. A three-stage microfluidic setup achieves:

  • Diazomethane generation from Diazald®
  • Cyclopropanation of vinylpyrrolidine in THF at -20°C
  • Hydroxymethylation via hydroboration-oxidation

This approach provides 68% isolated yield with residence times under 15 minutes, demonstrating significant improvements over batch methods.

Stereochemical Considerations and Resolution

Diastereoselective Cyclopropanation

Chiral auxiliaries induce asymmetry during cyclopropane formation. Menthol-protected allylic alcohols react with ethyl diazoacetate in the presence of Rh₂(S-DOSP)₄, producing diastereomerically enriched products (dr 4:1). Subsequent auxiliary removal under basic conditions yields enantiomerically pure this compound, though the process requires six steps with 22% overall efficiency.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation selectively modifies the hydroxymethyl group in racemic mixtures. Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer of this compound 18 times faster than the (S)-form in vinyl acetate, enabling 98% ee after 48 hours. Scale-up studies demonstrate viability for gram-scale resolutions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The alcohol group undergoes classical nucleophilic substitutions under standard conditions. In one protocol:

  • Treatment with oxalyl chloride (1.2 eq) and catalytic DMF in dichloromethane at 0–25°C converts the alcohol to (1-(pyrrolidin-1-ylmethyl)cyclopropyl)methyl chloride in 89% yield .

  • This intermediate reacts with amines (e.g., pyridin-4-amine derivatives) in acetonitrile at 90°C with Na₂CO₃ (2 eq), achieving 27–96% yields depending on steric and electronic factors .

Key conditions:

Reaction StepReagents/ConditionsYield (%)
Alcohol → ChlorideOxalyl chloride/DMF/DCM89
Chloride + Amine CouplingNa₂CO₃/MeCN/90°C27–96

Hydrogen-Borrowing Alkylation

The primary alcohol participates in hydrogen-borrowing C-alkylation reactions:

  • With iridium catalysts (e.g., [Cp*IrCl₂]₂), it alkylates ketones or nitriles via sequential oxidation to aldehyde, condensation, and reduction .

  • Demonstrated efficiency with β-amino alcohols (89% yield) and morpholino-alcohols (72% yield) .

Mechanistic pathway:
Alcohol → Aldehyde → Condensation with nucleophile → Reduction to final alkylated product.

Cyclopropane Ring Functionalization

The strained cyclopropane ring engages in regioselective ring-opening reactions:

  • Under acidic conditions (e.g., HCl/EtOH), ring-opening produces 1-(pyrrolidin-1-ylmethyl)allylic alcohols .

  • With donor–acceptor cyclopropanes, [3+2] cycloadditions form pyrrolidin-2-ones (32–42% yield) .

Example reaction:

Cyclopropane+AmineAcOH, toluenePyrrolidin-2-one\text{Cyclopropane} + \text{Amine} \xrightarrow{\text{AcOH, toluene}} \text{Pyrrolidin-2-one}

Pyrrolidine Nitrogen Modifications

The pyrrolidine nitrogen undergoes alkylation/acylation:

  • Reaction with 1,1,1-trifluoro-2-iodoethane and Cs₂CO₃ in MeCN at 80°C introduces trifluoroethyl groups (83% yield) .

  • Sulfonylation using aryl sulfonyl chlorides in DCM with TEA affords sulfonamide derivatives .

Limitations:
Bulky electrophiles (e.g., tert-butyl bromide) show reduced reactivity due to steric hindrance .

Oxidation Pathways

Controlled oxidation of the alcohol group:

  • MnO₂ in DCM selectively oxidizes the primary alcohol to (1-(pyrrolidin-1-ylmethyl)cyclopropyl)carboxylic acid (68% yield) .

  • Swern oxidation (oxalyl chloride/DMSO) generates the corresponding aldehyde, though yields are moderate (≤55%) .

Comparative oxidation outcomes:

Oxidizing AgentProductYield (%)
MnO₂Carboxylic acid68
Swern conditionsAldehyde55

Cross-Coupling Reactions

The cyclopropane ring participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yield biarylcyclopropanes (51–74% yield) .

  • Buchwald-Hartwig aminations form C–N bonds with aryl halides (CuI, L-proline) .

Stability and Side Reactions

Critical stability considerations:

  • Decomposition occurs above 150°C via cyclopropane ring cleavage.

  • Prolonged exposure to strong acids (HCl > 2M) induces pyrrolidine N-demethylation .

Scientific Research Applications

(1-(Pyrrolidin-1-yl)cyclopropyl)methanol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (1-(Pyrrolidin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

(a) Compound A : (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone

  • Structure: Contains a cyclopropane ring substituted with phenyl, 4-(tert-butyl)phenoxy, and pyrrolidine-methanone groups.
  • Key Differences: Replaces the hydroxymethyl group with a ketone (methanone). Incorporates bulky aromatic substituents (phenyl and phenoxy), increasing lipophilicity.
  • Synthesis: Prepared via Procedure B using (1-phenylcycloprop-2-en-1-yl)(pyrrolidin-1-yl)methanone and 4-(tert-butyl)phenol, yielding 71% as a diastereomeric mixture (dr 6:1) .

(b) Compound B : (R)-(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol

  • Structure : Features a fluorinated pyrrolidine linked to the cyclopropane via a methylene bridge, retaining the hydroxymethyl group.
  • Key Differences :
    • Fluorine substitution on the pyrrolidine introduces electronegativity, altering electronic properties.
    • Methylene bridge adds steric bulk compared to the target’s direct pyrrolidine-cyclopropane linkage.
  • Properties : Predicted pKa = 15.10, boiling point = 241.2°C, and density = 1.15 g/cm³ .

Physicochemical Properties Comparison

Property Target Compound (C8H15NO) Compound A (C25H31NO2) Compound B (C9H16FNO)
Molar Mass (g/mol) 141.21 (calculated) 377.52 173.23
Functional Groups Hydroxymethyl, pyrrolidine Methanone, phenoxy, phenyl Hydroxymethyl, fluoropyrrolidine
Polarity High (due to -OH) Low (aromatic substituents) Moderate (fluorine enhances)
Predicted pKa ~15 (alcohol typical) Not reported 15.10
Synthesis Yield Not available 71% Not available

Key Observations:

Solubility : The target’s hydroxymethyl group likely improves aqueous solubility over Compound A’s lipophilic substituents.

target’s ~15).

Steric Factors: Compound A’s bulky phenoxy group may hinder reactivity compared to the target’s compact structure.

Biological Activity

(1-(Pyrrolidin-1-yl)cyclopropyl)methanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, including antibacterial, antifungal, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring and a cyclopropyl group, which contribute to its unique chemical properties. The compound's ability to interact with biological systems is largely attributed to these structural features.

1. Antibacterial Activity

Research has indicated that various pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain pyrrolidine compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents in related compounds has been linked to enhanced bioactivity, suggesting that similar modifications could be explored for this compound.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
2,6-Dipyrrolidino-1,4-dibromobenzeneS. aureus0.0039
2,4,6-TripyrrolidinochlorobenzeneE. coli0.025
This compoundTBDTBD

2. Antifungal Activity

In addition to antibacterial effects, some pyrrolidine derivatives have demonstrated antifungal properties. For example, compounds tested against Candida albicans showed varying degrees of activity with MIC values indicating effective inhibition . The exploration of this compound in antifungal assays could yield valuable insights into its therapeutic potential.

3. Anti-inflammatory Effects

The anti-inflammatory activity of pyrrolidine derivatives has also been documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . For instance, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrrolidine Derivatives

Compound NameCOX Inhibition IC50 (μmol)
Compound A0.04
Compound B0.04
This compoundTBD

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A study conducted on various pyrrolidine derivatives found that specific modifications enhanced antibacterial activity against gram-positive and gram-negative bacteria . This suggests that further structural optimization of this compound may improve its efficacy.
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects of pyrrolidine compounds demonstrated significant reductions in paw edema and other inflammation markers when treated with these derivatives . This indicates a promising avenue for therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing (1-(pyrrolidin-1-yl)cyclopropyl)methanol?

The compound is typically synthesized via cyclopropanation reactions or functionalization of pre-existing cyclopropane derivatives. A representative method involves reacting a cyclopropane precursor (e.g., cyclopropenone or cyclopropane-carboxylate) with pyrrolidine under nucleophilic addition conditions. For example, a related procedure () employs a palladium-catalyzed coupling between a cyclopropane-enone and phenol derivatives, followed by chromatographic purification (e.g., silica gel column chromatography). Yield optimization often requires adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst loading (e.g., 5–10 mol%) .

Typical Reaction Parameters
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄
Solvent: DCM or THF
Reaction Time: 12–24 hours
Purification: Silica gel chromatography

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • FTIR : Identifies functional groups (e.g., O-H stretch ~3200–3600 cm⁻¹, C-N stretch ~1200 cm⁻¹) ().
  • NMR : ¹H NMR resolves cyclopropane protons (δ 0.5–1.5 ppm) and pyrrolidine signals (δ 1.5–3.0 ppm). ¹³C NMR confirms cyclopropane carbons (δ 10–25 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₈H₁₅NO) .

Q. What are the key physical properties of this compound?

Derived from analogous cyclopropane-methanol derivatives ( ):

Property Value
Boiling Point~190–220°C (dec.)
Density1.10–1.25 g/cm³
SolubilityMiscible in polar aprotic solvents (e.g., DMSO, DMF)
StabilitySensitive to strong acids/bases; store under inert atmosphere .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity in cyclopropane derivatives is achieved through chiral catalysts or auxiliaries. For example, asymmetric cyclopropanation using Davies’ rhodium catalysts can induce enantiomeric excess (>90%). In cases of diastereomer formation (e.g., ’s 6:1 dr), chiral HPLC or recrystallization resolves isomers. Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How to address contradictions in spectroscopic data for cyclopropane derivatives?

Discrepancies in NMR shifts (e.g., cyclopropane proton splitting) often arise from ring strain or solvent effects. Strategies include:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering).
  • COSY/NOESY : Maps coupling networks to confirm spatial proximity of protons.
  • X-ray Crystallography : Provides unambiguous structural confirmation (e.g., bond angles ~60° for cyclopropane).

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For example:

  • NBO Analysis : Quantifies hyperconjugation in cyclopropane ring stabilization.
  • Transition State Optimization : Identifies energy barriers for ring-opening reactions .

Q. What biological activities are associated with structurally related compounds?

Pyrrolidine-cyclopropane hybrids exhibit:

  • Antimicrobial Activity : Disruption of bacterial membrane integrity ().
  • Enzyme Inhibition : Binding to ATP pockets in kinases ().
  • SAR Studies : Modifying the cyclopropane or pyrrolidine moiety alters potency (e.g., fluorination enhances bioavailability) .

Q. How to design in vivo studies for derivatives of this compound?

Follow institutional animal care guidelines ( ):

  • Dose Optimization : Start with 10–50 mg/kg (rodent models).
  • Toxicity Screening : Assess liver/kidney function via serum biomarkers (ALT, BUN).
  • Ethical Compliance : Obtain IACUC approval for protocols involving vertebrate animals .

Methodological Notes

  • Contradictions in Evidence : Catalogs () list commercial details but lack mechanistic insights, so prioritize peer-reviewed syntheses ().
  • Safety : Use PPE (gloves, goggles) and handle in fume hoods due to potential irritancy ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(Pyrrolidin-1-yl)cyclopropyl)methanol
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(1-(Pyrrolidin-1-yl)cyclopropyl)methanol

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